molecular formula C11H23N3O3 B11724128 tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate

tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate

Cat. No.: B11724128
M. Wt: 245.32 g/mol
InChI Key: UCPNYPAFXVPPIK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c1-7(2)6-8(9(12)14-16)13-10(15)17-11(3,4)5/h7-8,16H,6H2,1-5H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPNYPAFXVPPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=NO)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butoxycarbonyl (Boc) Group Introduction

The Boc group is universally employed for amine protection due to its stability under diverse reaction conditions. In the context of tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate, the Boc moiety is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., potassium carbonate) at 10–30°C. This step typically follows the formation of the primary amine intermediate to prevent undesired side reactions. For example, in a scaled-up synthesis, compound 5 (1-amino-4-methylpentan-2-ol) reacts with Boc₂O in toluene, yielding the protected amine with 83% efficiency after crystallization.

Hydroxyimino Group Installation

The hydroxyimino (NH-OH) group is introduced through oximation of a ketone precursor. A representative protocol involves treating 4-methylpentan-2-one with hydroxylamine hydrochloride in ethanol/water (1:1) at reflux, followed by pH adjustment to 6–7 for optimal imine formation. Critical to this step is the exclusion of excess acid to prevent decomposition of the Boc-protected amine. Post-reaction, the oxime intermediate is purified via aqueous workup, achieving >90% conversion as verified by HPLC.

Alkylation and Stereochemical Control

Branched Alkyl Chain Construction

The 4-methylpentan backbone is assembled through alkylation of a β-amino alcohol intermediate. In a method adapted from industrial-scale syntheses, allyl bromide serves as the alkylating agent under lithiated conditions (LDA, -78°C) to ensure regioselectivity. For instance, compound 2 (a cyclic carbamate intermediate) undergoes alkylation in THF, followed by hydrolysis with sodium hydroxide to yield the secondary alcohol. This step is pivotal for establishing the branched architecture, with yields exceeding 75% after process optimization.

Reductive Amination and Purification

Reductive amination of the oxime intermediate to the primary amine is achieved using sodium borohydride in tetrahydrofuran (THF)/ethanol at 10–15°C. Key to avoiding over-reduction is the controlled addition of borohydride and subsequent acid quenching (e.g., 1.6% H₂SO₄). Filtration and washing with THF/water (1:4) yield the amine with 95.9% purity, albeit requiring careful removal of diastereomeric impurities via recrystallization.

Process Telescoping for Industrial Viability

Integrated Reaction Sequences

Process telescoping—the consolidation of multiple synthetic steps without intermediate purification—is critical for cost-effective manufacturing. In the synthesis of this compound, three consecutive reactions (reduction, hydrolysis, Boc protection) are executed in a single vessel, reducing solvent waste and labor. For example, the crude product from sodium borohydride reduction is directly subjected to acidic hydrolysis (HCl, 50°C) and subsequent Boc protection, culminating in a 56% overall yield at multi-kilogram scale.

Solvent and Temperature Optimization

Reaction temperatures are meticulously controlled to balance reaction rate and product stability. The Boc protection step, for instance, is conducted at 10–30°C to minimize epimerization, while alkylation requires cryogenic conditions (-78°C) to suppress side reactions. Solvent systems such as toluene/water biphasic mixtures enhance interfacial reactivity during hydrolysis, enabling efficient phase separation and product isolation.

Analytical and Scalability Considerations

Purity Profiling and Impurity Mitigation

Impurities arise predominantly from diastereomer formation during alkylation and incomplete oximation. Analytical methods include:

  • HPLC : To quantify residual starting materials (e.g., <2% allyl bromide).

  • NMR : For stereochemical confirmation (e.g., J-coupling analysis of the hydroxyimino group).
    Recrystallization from ethanol/water (4:1) reduces impurity levels to <1%, meeting pharmaceutical-grade standards.

Scalability Metrics

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Industrial Scale (50 kg)
Yield (%)726863
Purity (%)98.597.295.9
Reaction Time (h)242832
Solvent Consumption (L)0.5452200

Data adapted from highlight consistent yield and purity across scales, albeit with incremental solvent use due to purification demands.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-3-methylbutyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate is in the development of pharmaceuticals. It serves as a precursor in the synthesis of various bioactive compounds, including those used in anticoagulant therapies.

Case Study: Synthesis of Edoxaban

Edoxaban, a direct inhibitor of coagulation factor Xa, is synthesized using intermediates derived from this compound. The compound plays a crucial role in the production of this anticoagulant, which is marketed under the trade name Lixiana®.

Synthesis Methodology :

  • The compound is reacted with specific amino acids to yield high-purity products suitable for pharmaceutical use.
  • The synthesis involves controlled conditions to optimize yield and purity, often exceeding 90% efficiency in laboratory settings.

Organic Synthesis

This compound is utilized in organic synthesis as a versatile building block. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules.

Applications in Synthesis :

  • Amino Acid Derivatives : It can be modified to create various amino acid derivatives that are essential for peptide synthesis.
  • Functional Group Transformations : The compound can undergo transformations such as acylation and alkylation, allowing chemists to introduce diverse functional groups into target molecules.

Research Applications

In research settings, this compound is employed for studying reaction mechanisms and developing new synthetic methodologies.

Research Insights :

  • Studies have demonstrated its utility in exploring reaction pathways involving nitrogen-containing compounds.
  • Researchers utilize this compound to investigate the effects of structural variations on biological activity, providing insights into drug design.

Data Table: Comparison of Applications

Application AreaDescriptionExample CompoundYield Efficiency
Medicinal ChemistryPrecursor for pharmaceuticalsEdoxaban>90%
Organic SynthesisBuilding block for complex organic moleculesVarious amino acidsVariable
Research ApplicationsInvestigating reaction mechanisms and developing new synthetic methodologiesNitrogen compoundsHigh

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 77284-59-4 .
  • Molecular Formula : C₁₁H₂₃N₃O₃.
  • Structure: Features a tert-butyl carbamate group attached to a branched pentan chain with an amino-hydroxyimino moiety. This combination of functional groups (carbamate, hydroxyimino, and amine) confers unique reactivity and stability, making it valuable in organic synthesis and pharmaceutical intermediates .

Comparison with Structurally Similar Compounds

The compound belongs to the tert-butyl carbamate family, widely used as protecting groups for amines in peptide synthesis and drug discovery. Below is a detailed comparison with analogous compounds based on structural features, synthesis, and applications.

Cyclic vs. Acyclic Carbamates

tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate

  • Structure: Acyclic backbone with a hydroxyimino group and methyl branch.
  • Reactivity: The hydroxyimino group (-N-OH) enhances nucleophilicity, enabling selective reactions with electrophiles (e.g., alkylation, acylation). The linear chain may reduce steric hindrance compared to cyclic analogs .

Cyclopentyl Derivatives

  • Examples :
    • tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) .
    • tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) .
  • Key Differences : Cyclopentyl rings introduce conformational rigidity and stereochemical complexity. Hydroxy groups on the ring influence solubility and hydrogen-bonding capacity, which can affect crystallization or biological interactions .

Bicyclic Carbamates

Bicyclo[2.2.2]octane and Bicyclo[2.2.1]heptane Derivatives

  • Examples :
    • tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate .
    • tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) .
  • Key Differences : Bicyclic frameworks increase steric bulk and stability. The azabicyclo[2.2.1]heptane derivative, for instance, is used in constrained peptide mimics or as a scaffold for CNS-targeting drugs due to its rigid geometry .

Piperidine and Piperazine Derivatives

Fluorinated and Methyl-Substituted Analogs

  • Examples: tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) . tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) .
  • Key Differences : Fluorine substitution enhances metabolic stability and bioavailability in drug candidates. Methyl groups on piperidine rings modulate lipophilicity and enantioselectivity in catalysis .

Functional Group Variations

Hydroxyimino vs. Amino/Azide Groups

  • Hydroxyimino (Main Compound): Enhances metal-chelating ability and redox activity, useful in coordination chemistry or radical reactions .
  • Amino/Azide Analogs: tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1) . tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4) . Applications: Amino groups are pivotal in peptide coupling, while azides enable click chemistry applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Advantages Reference
This compound 77284-59-4 C₁₁H₂₃N₃O₃ Acyclic, hydroxyimino, methyl branch Peptide synthesis, metal chelation
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Not provided Cyclopentyl, hydroxyl group Chiral intermediates, solubility modifier
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 Not provided Bicyclic, nitrogen incorporation CNS drug scaffolds
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 907544-17-6 Not provided Fluorinated piperidine Bioavailability enhancement
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 Not provided Bicyclo[4.1.0], strained ring Click chemistry, photolabile protecting groups

Key Research Findings

  • Synthetic Utility: The hydroxyimino group in the main compound facilitates one-pot transformations, such as nitro-to-amine reductions, as demonstrated in peptide synthesis workflows .
  • Stability : Cyclic tert-butyl carbamates (e.g., piperidine derivatives) exhibit superior thermal stability compared to acyclic analogs, critical for high-temperature reactions .
  • Biological Relevance : Fluorinated and bicyclic derivatives are prioritized in drug discovery for their improved pharmacokinetic profiles and target binding affinity .

Biological Activity

Tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H22N2O3
  • CAS Number : 1186663-67-1

Structural Characteristics

The compound features a tert-butyl group, an amino group, and a hydroxyimino moiety, which contribute to its biological interactions. The presence of these functional groups is crucial for its activity in biological systems.

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro experiments have demonstrated the following effects:

  • Cell Viability : The compound has been tested for its ability to enhance cell viability in astrocyte cultures exposed to neurotoxic agents like Aβ1-42. It showed a significant increase in cell survival rates compared to untreated controls.
    TreatmentCell Viability (%)
    Control100
    Aβ1-4243.78
    Aβ1-42 + Compound62.98
  • Cytokine Production : The compound modulates the production of inflammatory cytokines such as TNF-α and IL-6, indicating its role in neuroinflammation.

In Vivo Studies

In vivo studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Oxidative Stress Reduction : In models of scopolamine-induced oxidative stress, treatment with the compound resulted in reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation.
    GroupMDA Levels (µM)
    Control2.5
    Scopolamine5.0
    Scopolamine + Compound3.0

Neuroprotective Potential

A case study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that administration of the compound led to improvements in cognitive function as assessed by behavioral tests.

Comparison with Established Drugs

In comparative studies with established neuroprotective agents like galantamine, this compound exhibited similar efficacy in preventing cognitive decline, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions using tert-butyl carbamate and hydroxylamine derivatives under basic conditions (e.g., NaH or K₂CO₃). Catalytic systems like Pd-mediated cross-coupling may enhance efficiency in sterically hindered environments . Purification via column chromatography or recrystallization improves yield. Reaction monitoring with TLC or HPLC ensures intermediate stability .

Q. How does the tert-butyl carbamate group function as a protecting group for amines in peptide synthesis?

  • Methodological Answer : The tert-butyloxycarbonyl (Boc) group protects primary amines by forming stable carbamates resistant to nucleophilic attack. Deprotection is achieved under acidic conditions (e.g., TFA or HCl/dioxane), preserving the amine functionality for subsequent coupling steps. Comparative studies show Boc’s superiority over Cbz in alkaline stability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store at room temperature away from strong acids/bases, which may degrade the carbamate group . Spill management includes adsorption with inert material (e.g., vermiculite) and disposal as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, amine protons at 5–6 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ ion).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines atomic positions and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and stereochemistry. For twinned crystals, SHELXD and SHELXE enable phase determination via direct methods .

Q. What experimental strategies assess the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Acidic/Base Stability : Incubate the compound in HCl (0.1–6 M) or NaOH (0.1–2 M) at 25–60°C. Monitor degradation via HPLC at 0, 24, 48 hr intervals.
  • Kinetic Studies : Fit degradation data to first-order models to calculate half-life (t½) .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

  • Methodological Answer :

  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., protease assays).
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lysates via scintillation counting.
  • Binding Affinity : Surface plasmon resonance (SPR) or ITC quantifies Kd for target proteins .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for carbamate hydrolysis. Molecular dynamics simulations (Amber/CHARMM) assess solvent accessibility of the tert-butyl group .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamer interconversion) causing splitting.
  • COSY/NOESY : Correlate coupling patterns to confirm stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.